Cas no 1802602-59-0 (5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde)
![5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde structure](https://ja.kuujia.com/scimg/cas/1802602-59-0x500.png)
5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde
- MFCD32862070
- 5-Chloro-2-(4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl)benzaldehyde
- 1802602-59-0
- ZBJFDLUMNVHEPR-UHFFFAOYSA-N
- SCHEMBL16974760
- 5-CHLORO-2-[4-(TRIFLUOROMETHYL)-1H-1,2,3-TRIAZOL-1-YL]BENZALDEHYDE
- PS-18416
- D79333
- Benzaldehyde, 5-chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]-
- DB-382400
-
- インチ: 1S/C10H5ClF3N3O/c11-7-1-2-8(6(3-7)5-18)17-4-9(15-16-17)10(12,13)14/h1-5H
- InChIKey: ZBJFDLUMNVHEPR-UHFFFAOYSA-N
- ほほえんだ: C(=O)C1=CC(Cl)=CC=C1N1C=C(C(F)(F)F)N=N1
計算された属性
- せいみつぶんしりょう: 275.0073240g/mol
- どういたいしつりょう: 275.0073240g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 315
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 密度みつど: 1.55±0.1 g/cm3(Predicted)
- ふってん: 379.2±52.0 °C(Predicted)
- 酸性度係数(pKa): -5.04±0.70(Predicted)
5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1097833-100mg |
5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde |
1802602-59-0 | 97% | 100mg |
$310 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3456-250MG |
5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde |
1802602-59-0 | 97% | 250MG |
¥ 2,653.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3456-100MG |
5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde |
1802602-59-0 | 97% | 100MG |
¥ 1,663.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3456-250mg |
5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde |
1802602-59-0 | 95% | 250mg |
¥2652.0 | 2024-04-23 | |
1PlusChem | 1P01XA96-250mg |
5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde |
1802602-59-0 | 95% | 250mg |
$438.00 | 2024-06-18 | |
1PlusChem | 1P01XA96-100mg |
5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde |
1802602-59-0 | 95% | 100mg |
$266.00 | 2024-06-18 | |
abcr | AB577452-500mg |
5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde; . |
1802602-59-0 | 500mg |
€1068.30 | 2024-04-18 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3456-500mg |
5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde |
1802602-59-0 | 95% | 500mg |
¥4422.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3456-250.0mg |
5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde |
1802602-59-0 | 95% | 250.0mg |
¥2652.0000 | 2024-07-24 | |
eNovation Chemicals LLC | Y1097833-1g |
5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde |
1802602-59-0 | 97% | 1g |
$1245 | 2025-02-20 |
5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde 関連文献
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehydeに関する追加情報
Introduction to 5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde (CAS No. 1802602-59-0)
5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1802602-59-0, represents a sophisticated molecular architecture designed to exhibit specific biological activities. The presence of both chloro and trifluoromethyl substituents, combined with a triazole ring, contributes to its distinctive chemical properties and potential therapeutic applications.
The structural framework of 5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde is characterized by a benzaldehyde core, which is a well-known pharmacophore in drug discovery. Benzaldehyde derivatives have been extensively studied for their role in various biological processes, including enzyme inhibition and receptor binding. The incorporation of a chloro group at the 5-position and a trifluoromethyl-substituted triazole ring at the 2-position enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for further development.
In recent years, there has been a surge in research focused on developing novel compounds with enhanced efficacy and reduced side effects. The trifluoromethyl group, in particular, is recognized for its ability to improve binding affinity and metabolic resistance, which are critical factors in drug design. The triazole moiety further contributes to the compound's complexity by introducing additional binding interactions with biological targets. This combination of structural features makes 5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde a promising candidate for investigation in various therapeutic areas.
One of the most compelling aspects of this compound is its potential application in the development of antiviral and anticancer agents. The benzaldehyde moiety is known to interact with viral proteases and kinases, making it a valuable scaffold for antiviral drugs. Additionally, the triazole ring has shown promise in inhibiting certain enzymes involved in cancer cell proliferation. Recent studies have demonstrated that benzaldehyde derivatives can modulate inflammatory pathways, which are relevant to both viral infections and cancer progression.
The trifluoromethyl group's electron-withdrawing nature enhances the compound's binding affinity to biological targets by increasing its lipophilicity and reducing its pKa value. This feature is particularly important in drug design, as it can lead to more potent and selective interactions with therapeutic targets. Furthermore, the chloro group at the 5-position of the benzaldehyde core can participate in hydrogen bonding or halogen bonding interactions, further stabilizing the compound's binding to biological receptors.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before conducting wet-lab experiments. Molecular docking studies have been particularly useful in understanding how 5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde interacts with various biological targets. These studies have suggested that the compound may exhibit inhibitory activity against several enzymes involved in viral replication and cancer cell growth. For instance, preliminary data indicate that this compound could interfere with the activity of viral proteases, thereby blocking viral replication.
The synthesis of 5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the trifluoromethyl group typically requires specialized reagents and conditions to achieve regioselectivity. Similarly, the attachment of the triazole ring necessitates precise control over reaction conditions to avoid unwanted side products. Despite these challenges, recent improvements in synthetic methodologies have made it possible to produce this compound on a scalable basis.
In conclusion, 5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde (CAS No. 1802602-59-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a promising candidate for further investigation in antiviral and anticancer therapies. As research continues to uncover new applications for this compound, it is likely that it will play an increasingly important role in drug development efforts worldwide.
1802602-59-0 (5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde) 関連製品
- 289475-77-0(Pentanamide, 2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-)
- 90347-66-3(Methyl 3-iodo-4-methylbenzoate)
- 1336976-29-4(3-(3-bromo-5-fluorophenyl)methylpiperidine)
- 1251709-07-5(N-cyclopentyl-1-7-(2-methylphenyl)-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-ylpiperidine-3-carboxamide)
- 1806717-47-4(2-Hydroxy-4-methyl-3-(trifluoromethoxy)pyridine-5-methanol)
- 1203686-67-2(5'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline])
- 2319856-05-6(N'-(3,4-dimethoxyphenyl)-N-{3-(2-hydroxyethoxy)thiolan-3-ylmethyl}ethanediamide)
- 2172190-56-4(7-fluoro-1H-indazole-3-sulfonamide)
- 2092564-82-2(3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide)
- 1049748-69-7(2-Nitro-4-(trifluoromethyl)phenylhydrazine Hydrochloride)
